
2,2'-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound featuring a pyrazole ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the reaction of pyridine derivatives with pyrazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can trigger various cellular pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Pyrazoline derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer properties.
2-(3-cyano-6-(thiophen-2-yl)-4,4-bipyridin-2-yloxy)acetohydrazide: Studied for its antitumor activity.
Uniqueness
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C12H9N5 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
2-[1-(cyanomethyl)-3-pyridin-4-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C12H9N5/c13-4-1-11-9-17(8-5-14)16-12(11)10-2-6-15-7-3-10/h2-3,6-7,9H,1,8H2 |
InChIキー |
OPWVTDPISMCWNB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NN(C=C2CC#N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


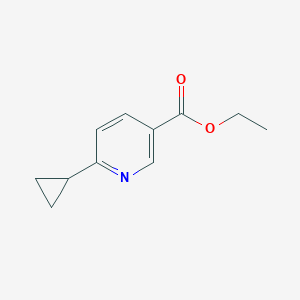

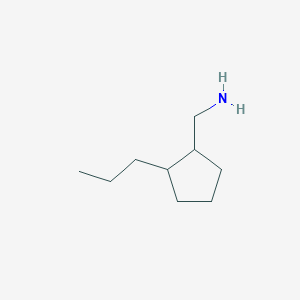
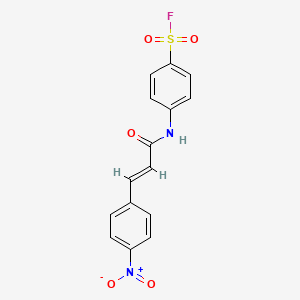




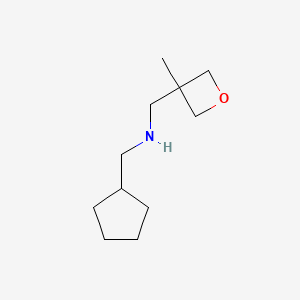
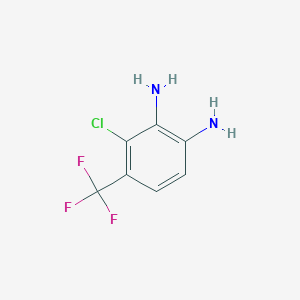
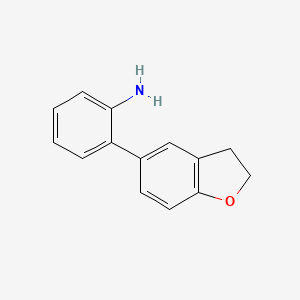


![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)
